molecular formula C15H18N4O3S2 B2820627 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097897-98-6

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2820627
CAS No.: 2097897-98-6
M. Wt: 366.45
InChI Key: WDPBFRFXMKQQGP-UHFFFAOYSA-N
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Description

The compound N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide features a piperidine core substituted at the 1-position with a 1,2,5-thiadiazole heterocycle and at the 4-position with a 2,3-dihydrobenzofuran-5-sulfonamide moiety. This structure combines sulfur-containing heterocycles (thiadiazole) and sulfonamide groups, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c20-24(21,13-1-2-14-11(9-13)5-8-22-14)18-12-3-6-19(7-4-12)15-10-16-23-17-15/h1-2,9-10,12,18H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPBFRFXMKQQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BG14509 (N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)

Structural Similarities :

  • Both compounds share a piperidine ring and 2,3-dihydrobenzofuran-5-sulfonamide group.
  • Sulfur-containing heterocycles (thiadiazole vs. thiophene) are present.

Key Differences :

  • Substituent on Piperidine : The target compound has a 1,2,5-thiadiazole directly attached to the piperidine’s 1-position, whereas BG1459 features a thiophene-methyl group at the same position .
  • Linker : BG1459 includes a methylene (-CH2-) linker between the piperidine and thiophene, absent in the target compound.

Hypothetical Implications :

  • The electron-deficient thiadiazole in the target compound may enhance binding to polar active sites compared to the aromatic thiophene in BG1457.

Fentanyl Analogs (e.g., 2’-Fluoroortho-fluorofentanyl and 4’-Methyl Acetyl Fentanyl)

Structural Similarities :

  • Piperidine core is present in both the target compound and fentanyl analogs .

Key Differences :

  • Substituents : Fentanyl analogs feature phenethyl/phenylacetamide groups, linked to opioid receptor activity, whereas the target compound’s thiadiazole and benzofuran sulfonamide suggest divergent targets.
  • Pharmacological Profile : Fentanyl analogs are potent µ-opioid receptor agonists, while the target compound’s sulfonamide and heterocyclic motifs are more typical of kinase or protease inhibitors.

Functional Divergence :

  • Structural variations highlight how piperidine derivatives can be tailored for distinct therapeutic applications (e.g., analgesia vs. enzyme modulation).

N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide

Structural Similarities :

  • Both compounds incorporate sulfonamide and piperidine groups.

Key Differences :

  • Core Scaffold : The target compound uses a benzofuran-thiadiazole system, while the comparator employs a thiazole-pyridine-acetamide scaffold .
  • Complexity : The compound has additional fluorophenyl and pyridine groups, likely increasing molecular weight and steric hindrance.

Data Table: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Potential Targets
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide Piperidine, thiadiazole, benzofuran sulfonamide C12H14N4O3S2 ~326* Hypothetical: Enzymes/CNS
BG14509 Piperidine, thiophene-methyl, benzofuran sulfonamide C19H24N2O3S2 392.54 Unknown
2’-Fluoroortho-fluorofentanyl Piperidine, fluorophenyl, propionamide C23H27F2N3O 423.48 µ-Opioid receptor
Compound Thiazole, pyridine, difluorophenyl sulfonamide C27H24F2N6O3S2 606.64 Unknown (kinase inhibitor?)

*Calculated based on structural formula.

Research Findings and Hypotheses

  • Thiadiazole vs. Thiophene : The thiadiazole’s electron-withdrawing nature may improve binding to charged residues in enzymatic pockets compared to thiophene’s aromatic π-π interactions .
  • Sulfonamide Placement : The benzofuran-linked sulfonamide in the target compound could enhance solubility relative to fentanyl analogs, which lack polar groups .
  • Limitations: No pharmacological data for the target compound is available in the provided evidence; comparisons remain structural and theoretical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves coupling the thiadiazole-piperidine moiety to the dihydrobenzofuran-sulfonamide core. Key steps include:

  • Cyclization of the 1,2,5-thiadiazole ring using phosphorus oxychloride or similar reagents under reflux conditions .
  • Amidation or sulfonylation reactions to link the piperidine and benzofuran groups, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .
    • Critical Parameters :
  • Temperature control (e.g., 80–100°C for cyclization).
  • Solvent polarity and catalyst selection to minimize side reactions.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and benzofuran moieties .
  • HPLC-MS : For assessing purity and verifying molecular weight, especially given the compound’s sulfonamide group .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .
    • Data Interpretation : Cross-referencing NMR shifts with computational predictions (e.g., DFT) can validate structural assignments .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Initial Assays :

  • Enzyme Inhibition : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility and Stability : Use HPLC to monitor degradation in simulated physiological buffers .
    • Controls : Include structurally related sulfonamides with known activities for comparative analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., carbonic anhydrase IX) .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole) with activity data to refine pharmacophores .
    • Validation : Compare computational predictions with experimental IC₅₀ values to iteratively optimize lead compounds .

Q. How should researchers address contradictory data in biological activity across different assay systems?

  • Troubleshooting Strategies :

  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based assays if colorimetric methods yield inconsistent results .
  • Membrane Permeability Studies : Use Caco-2 cell monolayers to assess whether poor cellular uptake explains discrepancies between in vitro and cell-based assays .
  • Metabolite Profiling : LC-MS to identify degradation products or active metabolites that may influence activity .

Q. What strategies are effective for resolving synthetic challenges, such as low yields in sulfonamide coupling steps?

  • Optimization Tactics :

  • Alternative Coupling Reagents : Replace EDCl/HOBt with PyBOP or HATU to improve amidation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for temperature-sensitive steps .
    • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., piperidine ring opening) and adjust protecting groups accordingly .

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